

Application Notes and Protocols for In Vitro Characterization of Btk-IN-18

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These application notes provide detailed protocols for the in vitro characterization of **Btk-IN-18**, a Bruton's tyrosine kinase (BTK) inhibitor. The following sections describe key assays to determine the biochemical potency, cellular activity, and mechanism of action of **Btk-IN-18**.

Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory activity of **Btk-IN-18** against the purified BTK enzyme. Two common methods are the ADP-Glo™ Kinase Assay and the LanthaScreen™ Eu Kinase Binding Assay.

ADP-Glo™ Kinase Assay

This luminescent assay measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.

Protocol:

- Prepare BTK Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, and 50 μM DTT.[1]
- Compound Preparation: Prepare serial dilutions of Btk-IN-18 in the kinase buffer.
- Kinase Reaction:
 - In a 96-well plate, add 5 μL of diluted **Btk-IN-18** solution.



- Add 10 μL of a solution containing recombinant BTK enzyme (e.g., 3 ng) and a suitable substrate (e.g., 40 μM PLCy2 peptide) in kinase buffer.[2]
- \circ Initiate the reaction by adding 10 µL of 50 µM ATP solution.
- Incubate the reaction mixture at room temperature for 60 minutes.[1]

ADP Detection:

- Add 25 μL of ADP-Glo[™] Reagent to terminate the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.[1]
- Add 50 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.[1]
- Data Acquisition: Record the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus to the BTK kinase activity.
- Data Analysis: Calculate the percent inhibition for each Btk-IN-18 concentration relative to a
 DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

Compound	Target	Assay Type	Substrate	ATP Concentrati on (μΜ)	IC50 (nM)
Btk-IN-18	ВТК	ADP-Glo	PLCy2 peptide	50	Data to be determined
Staurosporin e (Control)	ВТК	ADP-Glo	PLCy2 peptide	50	Reference Value

LanthaScreen™ Eu Kinase Binding Assay

Methodological & Application





This assay measures the binding affinity of an inhibitor to the kinase by detecting the displacement of a fluorescent tracer from the ATP binding site.

Protocol:

- Prepare 1X Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
- Reagent Preparation:
 - Prepare serial dilutions of Btk-IN-18.
 - Prepare a 3X kinase/antibody solution containing the BTK enzyme and a europiumlabeled anti-tag antibody.
 - Prepare a 3X tracer solution (e.g., Kinase Tracer 236).
- Assay Plate Setup:
 - \circ Add 5 µL of the diluted **Btk-IN-18** solution to the wells of a 384-well plate.
 - Add 5 μL of the 3X kinase/antibody mixture.
 - \circ Add 5 μ L of the 3X tracer solution.
- Incubation and Reading:
 - Incubate the plate at room temperature for 1 hour.
 - Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).
- Data Analysis: The FRET signal is inversely proportional to the binding of the inhibitor.
 Calculate the IC50 value from the dose-response curve.

Data Presentation:



Compound	Target	Assay Type	Tracer	IC50 (nM)
Btk-IN-18	ВТК	LanthaScreen	Kinase Tracer 236	Data to be determined
Staurosporine (Control)	ВТК	LanthaScreen	Kinase Tracer 236	Reference Value

Cell-Based Assays

Cell-based assays are crucial for evaluating the potency and mechanism of action of **Btk-IN-18** in a more physiologically relevant context.

Western Blotting for BTK Pathway Inhibition

Western blotting can be used to assess the phosphorylation status of BTK and its downstream targets, providing evidence of target engagement in cells.

Protocol:

- Cell Culture and Treatment:
 - Culture a suitable B-cell lymphoma cell line (e.g., TMD8, Ramos) to the desired density.
 - Treat the cells with various concentrations of Btk-IN-18 for a specified time (e.g., 2 hours).
 - Stimulate the B-cell receptor (BCR) pathway if necessary (e.g., with anti-IgM).
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in 1X SDS sample buffer.[3]
 - Sonicate the lysate to shear DNA and reduce viscosity.[3]
- Protein Quantification and Sample Preparation:
 - Determine the protein concentration of each lysate using a BCA or Bradford assay.



- Normalize the protein concentrations and add Laemmli sample buffer.
- Heat the samples at 95-100°C for 5 minutes.[3][4]
- SDS-PAGE and Transfer:
 - Separate the proteins by SDS-PAGE using a gel percentage appropriate for the target proteins.[4]
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.[5]
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
 - Incubate the membrane with primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLCy2, and total PLCy2 overnight at 4°C.
 - Wash the membrane three times with TBST.[3]
 - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
 - Wash the membrane again three times with TBST.[3]
- Detection:
 - Apply an enhanced chemiluminescence (ECL) substrate.
 - Visualize the protein bands using a chemiluminescence imaging system.
- Data Analysis: Quantify the band intensities to determine the dose-dependent inhibition of BTK and PLCy2 phosphorylation by Btk-IN-18.

Data Presentation:



Cell Line	Treatment	Target Protein	Phosphorylati on Status	Fold Change vs. Control
TMD8	Btk-IN-18 (1 μM)	p-BTK (Tyr223)	Decreased	Data to be determined
TMD8	Btk-IN-18 (1 μM)	p-PLCγ2 (Tyr759)	Decreased	Data to be determined

Cell Viability Assay

This assay determines the effect of **Btk-IN-18** on the proliferation and viability of cancer cell lines.

Protocol:

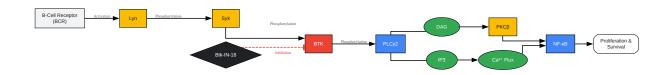
- Cell Seeding: Seed B-cell lymphoma cells in a 96-well plate at an appropriate density.
- Compound Treatment: Add serial dilutions of **Btk-IN-18** to the wells.
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
- · Viability Measurement:
 - Add a cell viability reagent such as CellTiter-Glo® or MTS reagent.
 - Incubate according to the manufacturer's instructions.
 - Measure luminescence or absorbance using a plate reader.
- Data Analysis: Calculate the percent viability relative to a DMSO control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation:



Cell Line	Assay Type	Incubation Time (h)	GI50 (μM)
TMD8	CellTiter-Glo	72	Data to be determined
Ramos	CellTiter-Glo	72	Data to be determined

Visualizations BTK Signaling Pathway

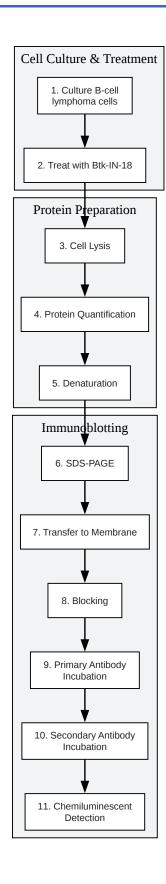


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Caption: Simplified BTK signaling pathway and the inhibitory action of Btk-IN-18.

Experimental Workflow for Western Blotting





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Caption: Workflow for assessing BTK pathway inhibition by Western Blot.



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